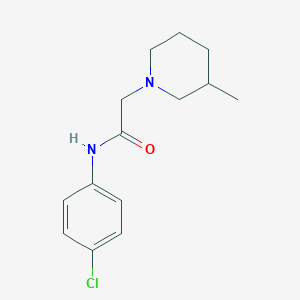
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the acetamide moiety, and a 3-methylpiperidin-1-yl group attached to the carbon atom of the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be achieved through a multi-step process:
-
Step 1: Synthesis of 4-chloroaniline
Reaction: 4-chloronitrobenzene is reduced to 4-chloroaniline.
Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature, atmospheric pressure.
-
Step 2: Synthesis of 4-chlorophenylacetyl chloride
Reaction: 4-chloroaniline is reacted with acetyl chloride to form 4-chlorophenylacetyl chloride.
Reagents: Acetyl chloride (CH₃COCl), pyridine.
Conditions: Ice bath, anhydrous conditions.
-
Step 3: Synthesis of 3-methylpiperidine
Reaction: 3-methylpiperidine is synthesized from 3-methylpyridine through hydrogenation.
Reagents: Hydrogen gas (H₂), nickel (Ni) catalyst.
Conditions: Elevated temperature and pressure.
-
Step 4: Formation of this compound
Reaction: 4-chlorophenylacetyl chloride is reacted with 3-methylpiperidine to form this compound.
Reagents: 4-chlorophenylacetyl chloride, 3-methylpiperidine.
Conditions: Room temperature, anhydrous conditions.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
-
Oxidation:
Reaction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo oxidation to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.
Reagents: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Conditions: Elevated temperature.
-
Reduction:
Reaction: Reduction of the amide group to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.
Reagents: Lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, room temperature.
-
Substitution:
Reaction: Halogen substitution on the phenyl ring to form N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.
Reagents: Bromine (Br₂), iron (Fe) catalyst.
Conditions: Room temperature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), elevated temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions, room temperature.
Substitution: Bromine (Br₂), iron (Fe) catalyst, room temperature.
Major Products Formed
Oxidation: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.
Reduction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.
Substitution: N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.
科学研究应用
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and activation.
-
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- Binds to specific receptors in the central nervous system.
- Interacts with enzymes involved in neurotransmitter synthesis and degradation.
-
Pathways Involved:
- Modulates the release and uptake of neurotransmitters such as dopamine and serotonin.
- Influences signal transduction pathways related to neuronal function and plasticity.
相似化合物的比较
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
-
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine:
- Similar structure but with an ethylamine group instead of an acetamide group.
- Different pharmacological properties and applications.
-
N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide:
- Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
- Different reactivity and stability under various conditions.
-
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)propionamide:
- Similar structure but with a propionamide group instead of an acetamide group.
- Different chemical and physical properties.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields of science and industry Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial applications
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXBZBWKHQTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













